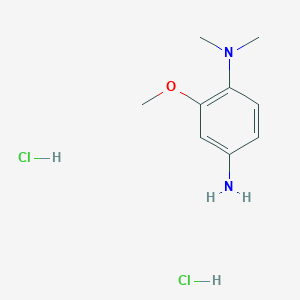

2-methoxy-N1,N1-dimethylbenzene-1,4-diamine dihydrochloride

説明

特性

IUPAC Name |

2-methoxy-1-N,1-N-dimethylbenzene-1,4-diamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O.2ClH/c1-11(2)8-5-4-7(10)6-9(8)12-3;;/h4-6H,10H2,1-3H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPRYRMNBVBCGJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)N)OC.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 2-methoxy-N1,N1-dimethylbenzene-1,4-diamine dihydrochloride typically involves a multi-step process:

Nitration: The starting material, phenol, undergoes nitration to form nitrophenol.

Reduction: The nitrophenol is then reduced to produce the corresponding amine.

Methylation: The amine is methylated to introduce the dimethylamino groups.

Methoxylation: Finally, the methoxy group is introduced to complete the synthesis.

Industrial production methods often involve similar steps but are optimized for large-scale production, ensuring high yield and purity of the final product .

化学反応の分析

2-methoxy-N1,N1-dimethylbenzene-1,4-diamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinone derivatives.

Reduction: It can be reduced to form corresponding amines.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

科学的研究の応用

Organic Synthesis

2-Methoxy-N1,N1-dimethylbenzene-1,4-diamine dihydrochloride serves as an important intermediate in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions such as:

- Electrophilic Aromatic Substitution : The methoxy and dimethylamino groups enhance the reactivity of the benzene ring, facilitating substitution reactions.

- Oxidation and Reduction : This compound can undergo oxidation to form quinone derivatives or reduction to yield corresponding amines .

Biological Research

In biological contexts, this compound acts as a building block for synthesizing biologically active molecules. Its derivatives have been explored for their potential therapeutic properties, contributing to drug development efforts aimed at targeting specific biological pathways.

Medicinal Chemistry

The compound plays a significant role in pharmaceutical research. It has been investigated for its potential use in developing drugs that exhibit specific therapeutic effects. For instance, its derivatives may be designed to interact with particular molecular targets within the body, thereby enhancing drug efficacy.

Industrial Applications

In industrial settings, 2-methoxy-N1,N1-dimethylbenzene-1,4-diamine dihydrochloride is utilized in the production of dyes and pigments. Its chemical structure allows it to participate in various reactions that lead to the formation of colorants used in textiles and coatings .

作用機序

The mechanism of action of 2-methoxy-N1,N1-dimethylbenzene-1,4-diamine dihydrochloride involves its interaction with molecular targets through electrophilic aromatic substitution. The methoxy and dimethylamino groups enhance the compound’s reactivity, allowing it to participate in various chemical reactions. The pathways involved depend on the specific application and the nature of the target molecules .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Key Observations :

- Methoxy vs. Methyl Groups : The methoxy group in the target compound may enhance solubility compared to methyl-substituted analogs like 2,6-dimethylbenzene-1,4-diamine .

- Amine Substitution : N1,N1-dimethyl groups reduce steric hindrance compared to bulkier N1-benzyl or N1-cyclopropyl derivatives (e.g., cyclohexane-1,4-diamine analogs in ).

- Backbone Variation : Quinacrine’s acridine core confers distinct DNA-binding properties, unlike the benzene-diamine scaffold .

Polyamine Transporter Interactions

- Target Compound: No direct evidence of polyamine transporter (PAT) exploitation.

- Quinacrine : Acts via intercalation into DNA and inhibition of topoisomerases, independent of PAT .

Antineoplastic Potential

- Quinacrine Dihydrochloride : Demonstrated antineoplastic activity in preclinical models, attributed to acridine-DNA interactions and autophagy inhibition .

Solubility and Bioavailability

- Hydrochloride Salts : All compared compounds are dihydrochloride salts, enhancing aqueous solubility.

- Impact of Substituents: Methoxy and propyl-dimethylamino groups (as in ) may improve membrane permeability compared to purely aliphatic analogs.

生物活性

2-Methoxy-N1,N1-dimethylbenzene-1,4-diamine dihydrochloride, also known as N,N-dimethyl-p-phenylenediamine dihydrochloride (DMPD), is a synthetic compound with significant biological activity. This compound is utilized in various applications, particularly in biochemical assays and histological staining. Its structure is characterized by a methoxy group and two dimethylamino groups attached to a benzene ring, which contribute to its chemical properties and biological interactions.

- Chemical Formula : C9H14Cl2N2O

- Molecular Weight : 221.13 g/mol

- Melting Point : 222 °C (dec.)

- Solubility : Soluble in water at a concentration of 50 mg/mL.

DMPD has been shown to exhibit several biological activities, primarily through its role as a substrate for peroxidase enzymes. Upon oxidation, it forms a red pigment that is utilized in various diagnostic assays. The oxidation of DMPD leads to the formation of a semiquinone structure, which is crucial for its reactivity in biochemical pathways.

Applications in Research and Diagnostics

- Peroxidase Activity Measurement : DMPD is commonly used to determine peroxidase activity in various biological samples. It serves as a chromogenic substrate in assays where the presence of peroxidase catalyzes the oxidation of DMPD, resulting in a measurable color change.

- Histological Staining : The compound is employed in staining protocols such as the HID-AB (high iron diamine-alcian blue) method, which differentiates between sialomucin and sulfomucin in gastrointestinal tissues .

- Oxidative Stress Studies : Research indicates that DMPD can be utilized to evaluate oxidative stress levels in biological systems, particularly by assessing the oxidative status of human plasma .

Study 1: Peroxidase Activity

A study published in the Journal of Biophysical and Biochemical Cytology demonstrated the use of DMPD for colorimetric analysis of peroxidase activity. The research highlighted that DMPD's conversion into a red pigment allows for quantitative assessment of enzyme activity across various tissues .

Study 2: Histological Applications

In a study focusing on intestinal tract samples from rodents, DMPD was used effectively to stain mucous-secreting cells, allowing researchers to differentiate between various types of mucins present in the gastrointestinal tract .

Toxicological Profile

While DMPD has useful applications, it is essential to consider its toxicological aspects:

- Hazard Classification : Classified as dangerous with potential health risks upon exposure.

- Safety Precautions : Handling requires appropriate safety measures due to its hazardous nature (e.g., skin contact can lead to irritation).

Summary Table of Biological Activities

| Activity | Description |

|---|---|

| Peroxidase Measurement | Used as a chromogenic substrate for enzyme activity assays |

| Histological Staining | Applied in HID-AB staining for mucin differentiation |

| Oxidative Stress Assessment | Evaluates oxidative status in biological samples |

Q & A

Q. What spectroscopic techniques are recommended for characterizing 2-methoxy-N1,N1-dimethylbenzene-1,4-diamine dihydrochloride?

Methodological Answer:

- 1H/13C NMR : Confirms molecular structure by identifying proton environments (e.g., methoxy protons at ~3.8 ppm, aromatic protons in the 6.5–7.5 ppm range) and carbon assignments.

- FT-IR : Detects functional groups such as N–H stretches (3200–3400 cm⁻¹ for amines) and C–O vibrations (1250–1050 cm⁻¹ for methoxy groups).

- UV-Vis : Analyzes electronic transitions (e.g., π→π* or n→π* bands) to assess conjugation effects from the methoxy and dimethylamine substituents. Comparative analysis with structurally similar compounds (e.g., N,N-dimethyl-p-phenylenediamine) aids in spectral validation .

Q. What synthetic strategies are used to prepare N1,N1-dimethylbenzene-1,4-diamine derivatives?

Methodological Answer:

- Alkylation of 1,4-phenylenediamine : React with methyl iodide in the presence of a base (e.g., K₂CO₃) in solvents like ethanol under reflux.

- Methoxy Group Introduction : Start with 2-methoxy-1,4-phenylenediamine as a precursor to retain the methoxy substituent during dimethylation.

- Salt Formation : Treat the free base with HCl to form the dihydrochloride salt, followed by purification via recrystallization (e.g., ethanol/water mixtures) .

Q. What are the solubility properties of this compound, and how do they influence experimental design?

Methodological Answer:

- Polar Solvents : High solubility in water (due to dihydrochloride salt) and DMSO facilitates biological assays.

- Organic Solvents : Moderate solubility in ethanol or methanol enables reactions in aprotic media.

- Practical Tip : Conduct solubility tests using a gradient of solvent systems to optimize reaction or assay conditions .

Advanced Questions

Q. How can computational chemistry (e.g., DFT, molecular docking) predict reactivity and biological interactions?

Methodological Answer:

- DFT Calculations : Optimize molecular geometry and calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the methoxy group’s electron-donating effect increases electron density on the aromatic ring, directing electrophilic substitutions.

- Molecular Docking : Screen against targets like DNA gyrase (PDB: 2XCT) to predict binding modes and affinity, guiding mechanistic studies for antimicrobial applications.

- Validation : Cross-reference computational results with experimental data (e.g., kinetic assays, X-ray crystallography) .

Q. How do researchers resolve contradictions in reported biological activities of aromatic diamine derivatives?

Methodological Answer:

- Standardized Assays : Reproduce studies using identical cell lines (e.g., HeLa for cytotoxicity) and concentrations.

- Purity Control : Employ HPLC (>95% purity) to eliminate confounding effects from impurities.

- Orthogonal Methods : Combine enzyme inhibition assays with transcriptomic profiling to validate mechanisms.

- Comparative Studies : Test structural analogs (e.g., non-methoxy or mono-methyl derivatives) to isolate substituent effects .

Q. What experimental approaches elucidate the influence of the methoxy group on physicochemical properties?

Methodological Answer:

- Cyclic Voltammetry : Compare redox potentials with non-methoxy analogs to quantify electron-donating effects.

- Kinetic Analysis : Monitor reaction rates in electrophilic substitutions (e.g., nitration) to assess methoxy’s directing influence.

- Thermogravimetric Analysis (TGA) : Evaluate thermal stability differences caused by methoxy vs. other substituents .

Q. How to design experiments for probing anticancer mechanisms of this compound?

Methodological Answer:

- Target Identification : Use CRISPR screening or proteomics to identify interacting proteins (e.g., topoisomerases).

- Mechanistic Assays : Measure DNA intercalation via fluorescence quenching or enzyme inhibition (e.g., PARP-1 activity).

- In Vivo Models : Test efficacy in xenograft models with dose-response studies, correlating tumor regression with pharmacokinetic data .

Data Contradiction Analysis

Q. How to address discrepancies in reported reaction yields for dimethylation of aromatic diamines?

Methodological Answer:

- Variable Control : Standardize reaction conditions (temperature, solvent purity, reagent ratios).

- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-methylation or ring oxidation).

- Catalyst Screening : Test alternatives like phase-transfer catalysts to improve efficiency .

Comparative Analysis

Q. How does 2-methoxy-N1,N1-dimethylbenzene-1,4-diamine dihydrochloride differ from non-methoxy analogs in biological activity?

Methodological Answer:

- Antimicrobial Studies : Compare MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Cytotoxicity Profiling : Use MTT assays on cancer vs. normal cell lines to assess selectivity.

- Structural Insights : Overlay docking poses with analogs to identify methoxy-specific interactions (e.g., hydrogen bonding with kinase active sites) .

Methodological Best Practices

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。